2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(pyridin-4-yl)acetamide
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Overview
Description
2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(pyridin-4-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a fused ring system incorporating pyrazole, pyridine, and pyrimidine moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(pyridin-4-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include hydrazines, aldehydes, and acylating agents. Reaction conditions often involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts such as acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may involve nucleophilic or electrophilic reagents, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(pyridin-3-yl)acetamide
- 2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(pyridin-2-yl)acetamide
Uniqueness
The uniqueness of 2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(pyridin-4-yl)acetamide lies in its specific structural configuration, which can result in distinct chemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C16H12N6O2 |
---|---|
Molecular Weight |
320.31 g/mol |
IUPAC Name |
2-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C16H12N6O2/c23-15(20-11-1-5-17-6-2-11)10-21-8-4-13-12(16(21)24)9-18-14-3-7-19-22(13)14/h1-9H,10H2,(H,17,20,23) |
InChI Key |
PQIDXJGICRNMHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1NC(=O)CN2C=CC3=C(C2=O)C=NC4=CC=NN34 |
Origin of Product |
United States |
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